REACTION_CXSMILES
|
[Br-].C[N+:3]1[CH:4]=[CH:5][N:6]2[CH:11]=[C:10]([CH3:12])[NH:9][C:8](=[O:13])[C:7]=12.N1C=CN=C1>>[CH3:12][C:10]1[NH:9][C:8](=[O:13])[C:7]2[N:6]([CH:5]=[CH:4][N:3]=2)[CH:11]=1 |f:0.1|
|
Name
|
1,6-dimethyl-8-oxo-7,8-dihydro-imidazo[1,2-a]pyrazin-1-ium bromide salt
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
[Br-].C[N+]=1C=CN2C1C(NC(=C2)C)=O
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 175° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture is cooled down to 100° C.
|
Type
|
CUSTOM
|
Details
|
No precipitation
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
DISTILLATION
|
Details
|
the imidazole distilled off under vacuum at approx. 130° C
|
Type
|
CUSTOM
|
Details
|
The solid remaining is triturated with DCM
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(C=2N(C1)C=CN2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 970 mg | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |